![molecular formula C24H20N2O3S B2396787 1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632319-66-5](/img/structure/B2396787.png)
1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O3S and its molecular weight is 416.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole compounds could potentially influence their action in different environments .
Biological Activity
The compound 1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of a class of heterocyclic compounds that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a chromeno-pyrrole framework with thiazole and isopropyl substitutions, which may influence its biological activity.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₈N₂O₂S |
Molecular Weight | 306.41 g/mol |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives with thiazole groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Efficacy Against Staphylococcus aureus and Escherichia coli
- A study reported that certain thiazole derivatives exhibited antibacterial activity comparable to that of gentamicin. The compound's structure suggests it may share similar mechanisms of action due to the presence of the thiazole moiety, which has been associated with inhibition of bacterial growth through interference with folate synthesis pathways .
-
Zone of Inhibition Testing
- Table 1 summarizes the antibacterial activity measured by the zone of inhibition for various compounds related to this class.
Compound | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
1-(4-Isopropylphenyl) derivative | 8 | E. coli: 10.5; S. aureus: 8 |
Other derivatives | Varies | Ranges from 6 to 9 |
The proposed mechanisms for the antibacterial activity include:
- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial for folate synthesis in bacteria. Compounds that inhibit DHPS can prevent bacterial cell division and growth .
- Disruption of Membrane Integrity : Some thiazole-containing compounds may disrupt bacterial membranes, leading to cell lysis.
Pharmacological Implications
The promising biological activities suggest potential applications in drug development for treating bacterial infections. The hybrid nature of these compounds allows for the exploration of multi-target strategies in antimicrobial therapy.
Properties
IUPAC Name |
7-methyl-1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-13(2)15-5-7-16(8-6-15)20-19-21(27)17-12-14(3)4-9-18(17)29-22(19)23(28)26(20)24-25-10-11-30-24/h4-13,20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDPGCSWJHWJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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